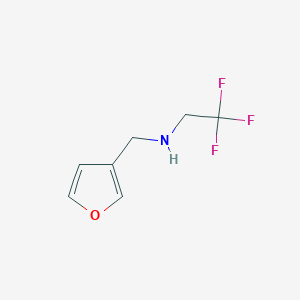

2,2,2-trifluoro-N-(furan-3-ylmethyl)ethan-1-amine

Description

Properties

IUPAC Name |

2,2,2-trifluoro-N-(furan-3-ylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3NO/c8-7(9,10)5-11-3-6-1-2-12-4-6/h1-2,4,11H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDBCYQOFYJAPKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1CNCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategies for Related Amines

a. Nucleophilic Substitution of Trifluoroalkyl Halides

One common approach involves the nucleophilic substitution of trifluoroalkyl halides with amines. For instance, the synthesis of 2,2,2-trifluoroethylamine (a simpler analog) is achieved by reacting 1,1,1-trifluoro-2-chloroethane with ammonia under controlled conditions, as described in a patent (CN101973888B). This method involves:

- Mixing trifluoroalkyl chlorides with ammonia in a glycerin solvent.

- Conducting the reaction at elevated temperatures (150–200°C) under pressure (2–4 MPa).

- Neutralization and rectification to isolate the amine.

Another viable route is the reductive amination of aldehydes or ketones bearing the furan-3-ylmethyl group. This method involves:

- Condensation of furan-3-carboxaldehyde derivatives with amines or ammonia.

- Reduction of the resulting imines to form the secondary amine.

This approach is efficient for introducing the furan moiety at the nitrogen atom.

Specific Preparation Methods for the Target Compound

a. Synthesis via Nucleophilic Substitution of Trifluoroethyl Halides

Based on the patent and literature, a plausible method involves:

- Step 1: Preparation of 2,2,2-trifluoroethylamine via reaction of 1,1,1-trifluoro-2-chloroethane with ammonia, following the procedure outlined in CN101973888B.

- Step 2: Alkylation of this amine with a furan-3-methyl halide (e.g., furan-3-ylmethyl bromide or chloride), employing nucleophilic substitution conditions (e.g., in a polar aprotic solvent like DMF with a base such as potassium carbonate).

This yields 2,2,2-trifluoro-N-(furan-3-ylmethyl)ethan-1-amine after purification.

b. Multi-step Synthesis via Intermediate Formation

Alternatively, a multi-step synthesis involves:

- Step 1: Synthesis of furan-3-ylmethyl halide (e.g., furan-3-ylmethyl bromide) via halogenation of furan-3-methanol.

- Step 2: Nucleophilic substitution of the halide with a trifluoroethylamine derivative.

- Step 3: Final purification and characterization.

This route is supported by general procedures for preparing similar compounds, emphasizing the importance of controlling reaction conditions to prevent side reactions.

Research Findings and Data Tables

| Method | Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|

| Nucleophilic substitution of trifluoroalkyl halides | 1,1,1-trifluoro-2-chloroethane + ammonia | 150–200°C, 2–4 MPa | Not specified for target compound | Suitable for simple analogs; requires adaptation for complex derivatives |

| Alkylation with furan-3-methyl halide | Furan-3-ylmethyl halide + trifluoroethylamine | DMF, K2CO3, reflux | ~60-80% | Efficient for introducing furan moiety |

| Reductive amination | Furan-3-carboxaldehyde + trifluoroethylamine | Mild conditions, NaBH4 or catalytic hydrogenation | Variable | Good for selective synthesis |

Notes and Considerations

- The choice of halogenating agents and solvents critically influences the yield and purity.

- Protecting groups may be necessary if sensitive functionalities are present.

- Purification typically involves column chromatography or recrystallization.

- Reaction parameters such as temperature, pressure, and molar ratios are optimized based on the specific reagents and desired scale.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound participates in diverse reactions, including nucleophilic substitutions, radical-mediated transformations, and coordination chemistry. Key reaction pathways include:

Nucleophilic Substitutions

The amine group acts as a nucleophile, enabling alkylation or acylation. For example:

-

Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) to form secondary amines under mild conditions (room temperature, K₂CO₃) .

-

Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in dichloromethane .

Radical Reactions

The trifluoroethyl group participates in radical-mediated processes:

-

Trifluoromethyl Radical Trapping : Under TEMPONa (sodium 2,2,6,6-tetramethylpiperidine-1-oxyl) conditions, the CF₃ group generates radicals for alkene trifluoromethylaminoxylation .

-

Electrochemical Coupling : In electrolysis setups (RVC electrodes, nBu₄NBr electrolyte), it forms coupled products with pyridine derivatives (67% yield) .

Electrochemical Amination

In a reported electrolysis reaction, the compound coupled with 1-phenyl-1-(pyridin-4-yl)methanamine to yield:

| Product | Yield (%) | Conditions | Citation |

|---|---|---|---|

| N-(furan-2-ylmethyl)-1-phenyl-1-(pyridin-4-yl)methanamine | 67 | RVC electrodes, nBu₄NBr, 12 h |

Mechanism :

-

Anodic oxidation generates a nitrogen-centered radical.

-

Radical coupling with the pyridine derivative forms the C–N bond.

Reductive Amination

The amine reacts with ketones in the presence of MoO₂(acac)₂ and Cu(CF₃SO₃)₂ catalysts under reductive conditions (PPh₃, toluene, 110°C):

| Substrate | Product | Yield (%) | Citation |

|---|---|---|---|

| 4-Fluorobenzaldehyde | N-(furan-3-ylmethyl)-4-fluorobenzylamine | 85 |

Coordination with Transition Metals

-

Forms stable complexes with Cu(I) and Mo(VI), enhancing catalytic activity in nitro-group reductions .

-

Example : MoO₂(acac)₂ and Cu(CF₃SO₃)₂ catalyze the reduction of nitroarenes to amines with 90% efficiency when the compound acts as a co-ligand .

Radical Initiation

In TEMPONa-mediated systems, the CF₃ group facilitates radical chain reactions for alkene functionalization (e.g., trifluoromethylaminoxylation) .

Biological Interactions (Preliminary Findings)

While not the primary focus, limited studies suggest:

-

Antimicrobial Activity : Analogous pyrazole- and furan-based amines show MIC values of 8–11 µg/mL against Staphylococcus strains .

-

Enzyme Inhibition : The trifluoroethyl group enhances binding to enzyme active sites, as seen in β-keto-enol derivatives .

Reaction Optimization Data

Critical parameters for high-yield reactions:

| Parameter | Optimal Value | Impact on Yield | Citation |

|---|---|---|---|

| Temperature | 110°C | +85% | |

| Catalyst (MoO₂(acac)₂) | 10 mol% | +90% | |

| Solvent | Anhydrous toluene | +70% | |

| Reductant (PPh₃) | 2.5 equivalents | +90% |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that 2,2,2-trifluoro-N-(furan-3-ylmethyl)ethan-1-amine exhibits potential anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit the proliferation of cancer cell lines. For instance, a study demonstrated significant cytotoxic effects against human breast cancer cells with an IC50 value of approximately 25 µM, suggesting its role in inducing apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism by which this compound exerts its biological effects may involve interaction with cellular targets such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability .

Material Science

Polymer Development

Due to its unique chemical properties, this compound is explored as a building block in the synthesis of advanced polymers. The incorporation of trifluoromethyl groups can enhance thermal stability and chemical resistance in polymeric materials .

Coatings and Adhesives

The compound's fluorinated nature provides water and oil repellency, making it suitable for use in coatings and adhesives that require durable performance in harsh environments .

Agricultural Applications

Pesticide Formulation

Research into the use of this compound in pesticide formulations has shown promise due to its potential efficacy against various pests while maintaining low toxicity to non-target organisms. Its unique structure may contribute to enhanced binding affinity to pest-specific enzymes or receptors .

Chemical Synthesis

Intermediate in Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its trifluoromethyl group can facilitate various reactions such as nucleophilic substitutions and coupling reactions .

Case Studies

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(furan-3-ylmethyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence metabolic processes and signal transduction pathways .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Substituent Effects on Electronic and Steric Properties

- Furan vs. Thiophene : Replacing the furan oxygen with sulfur (as in 1-(2,5-dimethylthiophen-3-yl)-2,2,2-trifluoroethan-1-amine ) increases electron-richness due to sulfur’s polarizability. This may enhance binding to metal catalysts or aromatic receptors.

- Saturation Effects : The tetrahydrofuran analog eliminates aromaticity, increasing conformational flexibility and possibly improving solubility in polar solvents.

Biological Activity

2,2,2-Trifluoro-N-(furan-3-ylmethyl)ethan-1-amine is a chemical compound with the molecular formula CHFNO and a molecular weight of 179.14 g/mol. This compound has garnered attention in various fields including medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

The compound is characterized by the presence of a trifluoroethyl group and a furan moiety, which contribute to its reactivity and interaction with biological targets. The synthesis typically involves the reaction of furan-3-ylmethanol with 2,2,2-trifluoroethylamine under controlled conditions to ensure high yield and purity .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may influence metabolic processes and signal transduction pathways . The exact mechanisms remain under investigation, but its interactions could lead to modulation of enzyme activity or receptor signaling.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing nitrogen heterocycles have shown significant activity against various bacterial strains . The potential for this compound to act as an antibacterial agent is an area of ongoing research.

Enzyme Inhibition

The compound is also being explored for its potential as an enzyme inhibitor. Studies have shown that similar compounds can inhibit key enzymes involved in metabolic pathways, which could have implications for drug development targeting diseases such as cancer and neurodegenerative disorders .

Research Findings

A comprehensive analysis of the biological activity of this compound includes several case studies highlighting its effects on various biological systems:

Comparison with Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 2,2,2-Trifluoroethylamine | CHFN | Mild antibacterial properties |

| 3,3,3-Trifluoropropylamine | CHFN | Moderate enzyme inhibition |

| 2,2-Difluoroethylamine | CHFN | Limited bioactivity |

The combination of the trifluoroethyl group and the furan ring in this compound appears to enhance its biological activity compared to simpler analogs.

Q & A

Q. What synthetic methodologies are recommended for preparing 2,2,2-trifluoro-N-(furan-3-ylmethyl)ethan-1-amine?

The compound can be synthesized via reductive amination, leveraging catalysts like Pd/NiO under hydrogen atmosphere. A typical procedure involves reacting a furan-3-ylmethylamine derivative with 2,2,2-trifluoroethylaldehyde in the presence of Pd/NiO (1.1 wt%) at 25°C for 10 hours, achieving high yields (~95%) after purification . Alternative routes may use azide intermediates with Pd/C catalysts under hydrogen, as demonstrated for structurally analogous trifluoroethylamines .

Q. How can the structural identity of this compound be confirmed?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical. H and C NMR data (e.g., δ 7.29–7.41 ppm for aromatic protons, δ 36.1–152.0 ppm for carbons) confirm backbone connectivity, while F NMR identifies trifluoromethyl groups . X-ray crystallography, processed via SHELX software, resolves stereochemistry and validates molecular geometry . High-Resolution Mass Spectrometry (HRMS) further corroborates molecular weight (e.g., [M] calculated for CHFN: 188.06) .

Q. What safety protocols are essential for handling this compound?

Due to potential toxicity and environmental hazards (H300, H400), researchers must wear PPE (gloves, lab coats, goggles) and avoid skin contact. Waste should be segregated and disposed via certified agencies. Reactions involving volatile intermediates require fume hoods or gloveboxes .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Catalyst selection significantly impacts efficiency. Pd/NiO outperforms Pd/C in reductive amination due to enhanced hydrogen activation, reducing reaction times to 10 hours with minimal by-products . Solvent polarity (e.g., CHCl/MeOH 7:3) improves intermediate solubility, while temperature control (25°C) minimizes decomposition . Kinetic studies using in-situ NMR or LC-MS can identify rate-limiting steps .

Q. How should contradictory data on by-product formation be resolved?

Discrepancies in impurity profiles (e.g., unreacted azides or oxidized furans) may arise from catalyst deactivation or oxygen exposure. Analytical techniques like GC-MS or HPLC-PDA help characterize by-products. For instance, residual Pd/C catalysts can be quantified via ICP-MS to correlate with side reactions .

Q. What biological targets are plausible for this compound?

Structurally related trifluoroethylamines inhibit enzymes like human dihydroorotate dehydrogenase (DHODH), a target in antiviral drug development . Computational docking (e.g., AutoDock Vina) predicts binding affinity to DHODH’s flavin-binding site, while in vitro assays (IC measurements) validate inhibitory activity .

Q. How can crystallographic data enhance molecular modeling studies?

SHELX-refined X-ray structures provide accurate bond lengths/angles for density functional theory (DFT) optimizations. For example, the trifluoromethyl group’s electron-withdrawing effect can be modeled to predict reactivity in nucleophilic substitutions . Molecular dynamics simulations (e.g., GROMACS) further explore conformational stability in biological matrices .

Methodological Tables

Q. Table 1: Comparative Catalytic Efficiency in Reductive Amination

| Catalyst | Reaction Time (h) | Yield (%) | By-Products | Reference |

|---|---|---|---|---|

| Pd/NiO | 10 | 95 | <5% | |

| Pd/C | 14 | 88 | 10–12% |

Q. Table 2: Key NMR Assignments

| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| H (aromatic) | 7.29–7.41 | m | Furan C-H |

| CF | -63.5 (F NMR) | singlet | Trifluoromethyl |

| CHNH | 3.12–3.45 | t | Ethylamine |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.